N-[(E)-{5-[(2,5-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the furan and triazole intermediates, followed by their coupling through a series of condensation and substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve optimized reaction conditions to enhance efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen atoms in the phenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((E)-1-{5-[(2,5-DICHLOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A related compound with similar structural features but different functional groups.
Bromomethyl methyl ether: Shares some chemical properties but differs in its reactivity and applications.
Properties
Molecular Formula |
C16H12Cl2F2N4O2S |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
(E)-1-[5-[(2,5-dichlorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C16H12Cl2F2N4O2S/c1-27-16-23-22-15(14(19)20)24(16)21-7-10-3-4-11(26-10)8-25-13-6-9(17)2-5-12(13)18/h2-7,14H,8H2,1H3/b21-7+ |
InChI Key |
APCMPYHQNMBVTN-QPSGOUHRSA-N |
Isomeric SMILES |
CSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)C(F)F |
Canonical SMILES |
CSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C=CC(=C3)Cl)Cl)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.